molecular formula C14H14F3N3O B6137444 N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide

N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide

Cat. No. B6137444
M. Wt: 297.28 g/mol
InChI Key: KMAJKZQFGGERQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB is a small molecule that belongs to the family of benzamide compounds and has been synthesized using various methods.

Mechanism of Action

N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide exerts its biological effects by binding to specific targets in cells. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been shown to bind to the active site of acetylcholinesterase, which inhibits its activity and increases the level of acetylcholine in the brain. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs by N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide leads to changes in the expression of genes that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has also been shown to increase the level of acetylcholine in the brain, which is essential for cognitive function. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been shown to improve memory and learning in animal models of Alzheimer's disease. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has also been shown to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has several advantages for lab experiments. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide is a small molecule that is easy to synthesize and purify. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been shown to have high selectivity and potency for its targets in cells. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and blood-brain barrier permeability. However, N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has some limitations for lab experiments. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide can be toxic at high concentrations, which can affect the viability of cells. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide can also be unstable in aqueous solutions, which can affect its potency and selectivity.

Future Directions

N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has several potential future directions for scientific research. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide can be further studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide can also be further optimized for its pharmacokinetic properties, including improving its stability and reducing its toxicity. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide can also be further studied for its mechanism of action, including identifying its targets in cells and understanding the signaling pathways involved. Overall, N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has significant potential for scientific research and therapeutic applications.

Synthesis Methods

N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)benzoic acid with 1H-imidazole-1-propylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Another method involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 1H-imidazole-1-propylamine in the presence of a base such as triethylamine (TEA). The purity and yield of N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide can be improved by using column chromatography and recrystallization.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been shown to have antitumor activity by inhibiting the growth of cancer cells. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c15-14(16,17)12-4-1-3-11(9-12)13(21)19-5-2-7-20-8-6-18-10-20/h1,3-4,6,8-10H,2,5,7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAJKZQFGGERQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide

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